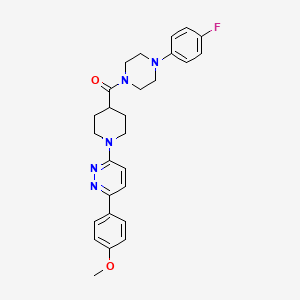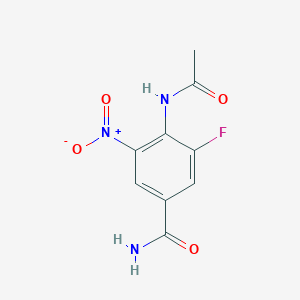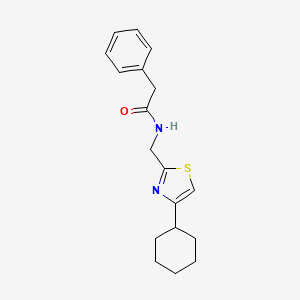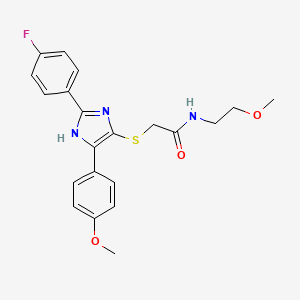![molecular formula C20H17FN2O5S B2481462 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate CAS No. 877637-28-0](/img/structure/B2481462.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that have been synthesized and characterized for various properties, including molecular structure, chemical reactions, and both physical and chemical properties. While the exact compound is not directly referenced in available literature, related compounds and their analyses provide insight into potential characteristics and behaviors.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including esterification, acylation, and cyclization processes. For example, compounds with related structures have been synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials, showing high activity in preliminary bioassays against certain plants at specific concentrations (Jiang et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray crystallography, revealing intricate details about the conformation and interactions within the molecules. For instance, certain acetamides have shown a folded conformation around the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving related compounds include cyclization, acylation, and interactions leading to the formation of complexes stabilized by intermolecular hydrogen bonds. These complexes have shown stability at high temperatures, indicating robustness of the molecular interactions (Erkin et al., 2017).
Physical Properties Analysis
The physical properties, including stability and melting points, have been characterized for compounds with similar structures. The stability of these compounds at high temperatures and their specific melting points provide insight into their resilience and potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity and potential as antioxidants, have been explored for related compounds. Some have been found to be effective phenolic chain-breaking antioxidants, exhibiting significant reactivity towards chain-carrying peroxyl radicals in organic solutions (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Fluorescent Probe Development
Research into fluoroionophores, which are fluorescent probes, has shown that derivatives similar in structure to the given compound can specifically chelate metal cations like Zn+2, indicating potential applications in cellular metal staining using fluorescence methods. These compounds are designed to identify specific metals in complex environments, highlighting their utility in bioanalytical chemistry and environmental monitoring (Hong et al., 2012).
Synthesis Methodologies
The compound's framework has been utilized in synthesizing novel chemical structures, such as pyrazole and pyrimidine derivatives, through various synthetic routes. These methods include microwave irradiative cyclocondensation, highlighting the compound's role in facilitating the development of new synthetic strategies for creating heterocyclic compounds with potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).
Biological Activities
The core structure of the given compound has been modified to produce derivatives with significant biological activities. Synthesized compounds have shown high herbicidal activity against monocotyledonous plants, indicating their potential as agricultural chemicals. Such research underscores the compound's role in the development of new herbicides with specific action modes (Jiang et al., 2010).
Moreover, derivatives of this compound have been explored for their antibacterial properties, with some showing high activities against specific bacterial strains. This highlights the compound's utility in medicinal chemistry, particularly in the design and discovery of new antibacterial agents (Azab et al., 2013).
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S/c1-12-7-13(2)23-20(22-12)29-11-16-8-17(24)18(9-26-16)28-19(25)10-27-15-5-3-14(21)4-6-15/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHARUNNCLMKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)

![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)
